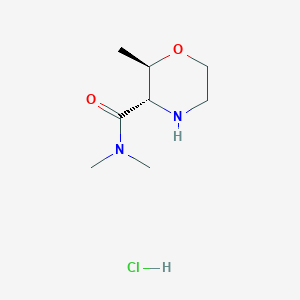

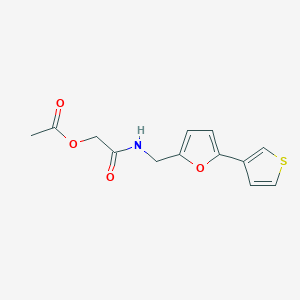

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is synthesized through several step reactions of substitution, click reaction, and addition reaction . The compounds are useful, for example, in reducing the levels of TNFα in a mammal .

Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include several step reactions of substitution, click reaction, and addition reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound is utilized in synthetic chemistry for generating new molecular structures. For instance, its derivatives have been explored for the synthesis of novel sulfonamide hybrids, combining sulfonamide with carbamate or acyl-thiourea scaffolds, showing promise in antimicrobial activities (Hussein, 2018). These efforts highlight its role in creating new chemical entities with potential biological activities.

Antimicrobial and Antifungal Applications

Compounds derived from 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate have been investigated for their antimicrobial properties. A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing significant antimicrobial potential, which could be attributed to the structural features of the parent compound (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This suggests the compound's derivatives could be valuable in developing new antimicrobial agents.

Potential in Pharmacological Research

The compound's derivatives have been explored for their pharmacological potentials, such as in the synthesis of triazolinone biphenylsulfonamide derivatives. These derivatives have shown promising activities as angiotensin II antagonists with potent AT1 receptor affinity, indicating potential therapeutic applications in cardiovascular diseases (Ashton et al., 1994). Additionally, compounds synthesized from similar chemical structures have been evaluated for their fungicidal activity, revealing high efficacy against Botrytis cinerea, suggesting potential agricultural applications (Li et al., 2013).

Contribution to Drug Discovery

Exploratory synthesis involving the core structure of this compound has led to the discovery of molecules with potential anticancer properties. The generation of bis(2,6-dioxopiperazine) derivatives, for instance, has revealed a new class of antitumor agents, demonstrating the compound's relevance in the search for novel cancer therapies (Tanabe, Ikegami, Ishida, & Andoh, 1991).

Wirkmechanismus

Zukünftige Richtungen

The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . It can degrade the target protein through the protein degradation pathway in vivo, which has become a hot issue in the field of medicinal chemistry . This compound could serve as a potential antitumor drug and is worthy of further investigation .

Eigenschaften

IUPAC Name |

[3-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c24-18-10-5-11-19(25)23(18)12-13-30(27,28)22-16-8-4-9-17(14-16)29-20(26)21-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTULPNAGINPWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)

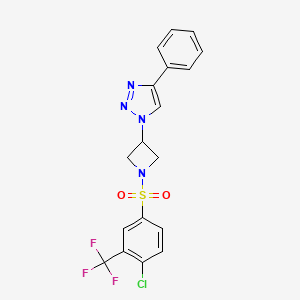

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)